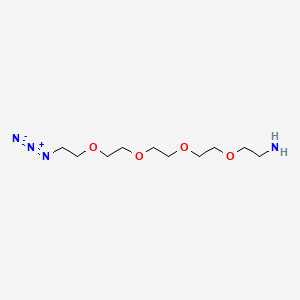

N3-PEG4-C2-NH2

Description

Contextualizing Azido-PEG4-Amine within Heterobifunctional Linker Chemistry

Heterobifunctional linkers are chemical compounds that possess two different reactive ends, allowing them to connect different types of molecules. scbt.com This class of linkers is crucial for creating complex molecular architectures with tailored properties. scbt.com Azido-PEG4-Amine is a prime example of such a linker. broadpharm.combiochempeg.com

Its structure features an azide (B81097) group (-N3) at one terminus and a primary amine group (-NH2) at the other, separated by a four-unit polyethylene (B3416737) glycol (PEG4) chain. broadpharm.combiochempeg.com The azide group is particularly useful for "click chemistry," a set of powerful and reliable reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC). broadpharm.comcd-bioparticles.netwindows.net These reactions allow for the efficient and specific formation of a stable triazole linkage with alkyne-containing molecules. broadpharm.comcd-bioparticles.net

The amine group, on the other hand, readily reacts with a variety of functional groups, including carboxylic acids, activated esters (like N-hydroxysuccinimide or NHS esters), and carbonyls (aldehydes and ketones), to form stable amide bonds. broadpharm.comcd-bioparticles.nettebubio.com This orthogonal reactivity—the ability of each end to react selectively without interfering with the other—is a key advantage of Azido-PEG4-Amine, enabling multi-step conjugation strategies. rsc.org

The PEG4 spacer itself confers important properties. It is hydrophilic, which increases the water solubility of the resulting conjugate, a critical factor when working with biological molecules in aqueous environments. broadpharm.comcd-bioparticles.netmolecularcloud.org The PEG chain is also known for its biocompatibility and non-immunogenicity. molecularcloud.orgbiochempeg.com

Table 1: Chemical Properties of Azido-PEG4-Amine

| Property | Value | Source |

| CAS Number | 951671-92-4 | broadpharm.combiochempeg.comtcichemicals.com |

| Molecular Formula | C10H22N4O4 | broadpharm.combiochempeg.com |

| Molecular Weight | 262.3 g/mol | broadpharm.comcd-bioparticles.net |

| Appearance | Colorless to light yellow/orange clear liquid | tcichemicals.com |

| Solubility | Miscible with water and polar organic solvents | lumiprobe.com |

Significance of Azido-PEG4-Amine in Bioconjugation and Drug Discovery

The unique properties of Azido-PEG4-Amine make it an invaluable tool in bioconjugation and drug discovery. Bioconjugation, the process of linking biomolecules to other molecules, is essential for creating novel therapeutics and diagnostics.

A major application of Azido-PEG4-Amine is in the construction of antibody-drug conjugates (ADCs) . molecularcloud.orgbiochempeg.com ADCs are a class of targeted therapies designed to deliver potent cytotoxic drugs directly to cancer cells. They consist of a monoclonal antibody that recognizes a specific antigen on tumor cells, a highly potent drug, and a linker that connects the two. The linker plays a critical role in the stability and efficacy of the ADC. PEG linkers, including Azido-PEG4-Amine, are increasingly used in ADC development to improve their solubility and pharmacokinetic properties. molecularcloud.orgjenkemusa.com For instance, the PEG component can help to balance the hydrophobicity of the payload drug. jenkemusa.com In fact, two recently approved ADCs, Trodelvy and Zynlonta, utilize PEG moieties in their linker technology. molecularcloud.orgbiochempeg.com A 2024 study on a pyrrolobenzodiazepine antibody-drug conjugate targeting LGR5 in neuroblastoma models utilized Azido-PEG4-amine. broadpharm.com

Another significant area of application is in PROTACs (PROteolysis TArgeting Chimeras) . PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. medchemexpress.com Azido-PEG4-Amine can serve as a PEG-based linker in the synthesis of PROTACs, connecting the ligand for the target protein to the ligand for the E3 ligase. biochempeg.commedchemexpress.com

Furthermore, the "click chemistry" compatibility of the azide group makes Azido-PEG4-Amine a versatile tool for a wide range of bioconjugation applications, including:

Protein functionalization : Attaching labels like fluorescent dyes or biotin (B1667282) for detection and analysis. rsc.org

Oligonucleotide modification : Improving the delivery and therapeutic potential of nucleic acid-based drugs. rsc.org

Surface modification : Immobilizing biomolecules onto surfaces for biosensors and other diagnostic applications. biochempeg.com

Historical Development and Evolution of PEG-based Linkers in Academic Research

The use of polyethylene glycol (PEG) in biomedical applications, a process known as PEGylation, has a rich history. The initial drive for PEGylation in the 1970s was to reduce the immunogenicity of therapeutic proteins and prolong their circulation time in the body. molecularcloud.orgbiochempeg.com Professor Frank Davis at Rutgers University was a pioneer in this field, successfully modifying bovine serum albumin with PEG. molecularcloud.orgbiochempeg.com This foundational work led to the approval of the first PEGylated drug, Adagen® (pegademase bovine), by the FDA in 1990 for the treatment of severe combined immunodeficiency disease. molecularcloud.org

Initially, PEGylation research focused on using polydisperse PEGs, which are mixtures of PEG chains with varying lengths and molecular weights. molecularcloud.orgbiochempeg.com While effective, this heterogeneity presented challenges in the characterization and manufacturing of PEGylated proteins. researchgate.netnih.gov

Subsequent academic and industrial research has focused on the development of well-defined, monodisperse PEG linkers, which have a precise number of PEG units and a specific molecular weight. molecularcloud.orgbiochempeg.com This evolution has allowed for more precise control over the structure and properties of bioconjugates. The development of heterobifunctional PEG linkers, such as those with amine and azide functionalities, represents a significant advancement, enabling more complex and controlled conjugation strategies. rsc.orgacs.org

Recent research has also explored the development of cleavable PEG linkers. nih.gov These linkers can be designed to break under specific conditions, which is advantageous for applications like drug delivery, where the release of the payload at the target site is desired. Some studies have focused on designing PEG linkers that are cleavable during analytical sample preparation, simplifying the characterization of PEGylated proteins by allowing for the precise identification of PEG attachment sites. researchgate.netnih.gov

The journey from simple, polydisperse PEGs to sophisticated, heterobifunctional, and cleavable linkers like Azido-PEG4-Amine illustrates the continuous innovation in academic research to create more effective tools for chemical biology and medicine. molecularcloud.orgresearchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4O4/c11-1-3-15-5-7-17-9-10-18-8-6-16-4-2-13-14-12/h1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBGKXBIVYXREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCN=[N+]=[N-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746997 | |

| Record name | 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951671-92-4 | |

| Record name | 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azido-PEG4-Amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of Azido Peg4 Amine

Established Synthetic Routes for Azido-PEG4-Amine

The traditional synthesis of Azido-PEG4-Amine often involves a series of well-defined chemical transformations, typically starting from a commercially available PEG scaffold.

A common approach involves the conversion of a diamine precursor. One of the amino groups is selectively protected, while the other is transformed into an azide (B81097). This transformation is often achieved through a diazo transfer reaction. Reagents like imidazole-1-sulfonyl azide hydrochloride have been effectively used for this purpose. researchgate.net The reaction can be performed under mild conditions, making it suitable for various substrates. researchgate.net

Another strategy is the reduction of a diazide compound. Starting with a di-azido PEG derivative, one of the azide groups can be selectively reduced to a primary amine. The Staudinger reduction, using triphenylphosphine (B44618) (PPh3) followed by hydrolysis, is a widely employed method for this conversion. a2bchem.comresearchgate.net Other reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation over palladium on carbon (Pd/C) can also be utilized, though they may require more stringent control of reaction conditions to ensure selectivity. nih.gov A zinc-mediated reduction in the presence of ammonium (B1175870) chloride has also been reported as a facile method for converting azides to amines. nih.gov

Reductive amination provides an alternative pathway, particularly when starting with a PEG derivative containing an aldehyde or ketone. masterorganicchemistry.com For instance, a PEG molecule with a terminal aldehyde can react with an amine source, such as ammonia (B1221849) or a protected amine, to form an imine intermediate. masterorganicchemistry.com This intermediate is then reduced in situ to the desired primary amine using a selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comresearchgate.net This method is advantageous as it often proceeds in a one-pot fashion and avoids the issue of over-alkylation that can occur with direct alkylation methods. masterorganicchemistry.com A specific application involves the ozonolysis of an allyl-terminated PEG to yield an aldehyde, which then undergoes reductive amination. nih.gov

A highly prevalent strategy for synthesizing Azido-PEG4-Amine involves the derivatization of a readily available oligoethylene glycol scaffold. a2bchem.com A common starting material is a diol- or dihalide-functionalized tetraethylene glycol.

One such route begins with 1,11-dibromo-3,6,9-trioxaundecane. a2bchem.com A nucleophilic substitution with sodium azide can be controlled to replace one of the bromo groups, yielding an azido-alcohol intermediate. a2bchem.com The remaining hydroxyl group is then converted to a leaving group, often by mesylation or tosylation, followed by a second nucleophilic substitution with an amine source or a protected amine. researchgate.netnih.gov Alternatively, the hydroxyl group can be oxidized to an aldehyde and then subjected to reductive amination.

Another pathway starts from a di-hydroxy PEG. The hydroxyl groups can be converted to good leaving groups, such as tosylates or mesylates. researchgate.net One of these groups is then displaced by an azide, and the other by a protected amine, such as a phthalimide, which is later deprotected to reveal the primary amine. nih.gov A more direct approach involves the sequential displacement of the leaving groups with sodium azide and then ammonia. mdpi.com

Reductive Amination Approaches

Novel Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods.

Efforts in green chemistry focus on reducing the use of hazardous reagents and solvents, minimizing waste, and improving energy efficiency. For PEG derivative synthesis, this includes exploring the use of less toxic solvents. For example, some procedures are now replacing dichloromethane (B109758) (DCM) with ethyl acetate (B1210297) in extraction steps. Furthermore, the use of solid-phase synthesis techniques can simplify purification processes and reduce solvent consumption. researchgate.net The development of one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, also contributes to a more sustainable process by reducing the need for intermediate isolation and purification. nih.gov

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. mdpi.com Lipases, for example, are increasingly used in polymer chemistry for their ability to catalyze reactions under mild conditions. mdpi.comrsc.org While direct enzymatic synthesis of Azido-PEG4-Amine is not yet widely reported, enzymes can be used to create key intermediates. For instance, lipases can catalyze the transesterification of PEG derivatives with high efficiency. researchgate.net In a broader context, chemoenzymatic approaches are being used to remodel glycans on antibodies, where an azido-functionalized glycan is attached and subsequently conjugated, a process that could conceptually be adapted for PEGylating molecules with Azido-PEG4-Amine. nih.govmdpi.com The use of biocatalysis offers a promising avenue for the "green" synthesis of PEG-based polymers, potentially leading to more environmentally friendly routes for producing Azido-PEG4-Amine and related compounds in the future. rsc.orgnih.gov

Flow Chemistry Applications in Azido-PEG4-Amine Synthesis

The synthesis of organic azides, including bifunctional linkers like Azido-PEG4-Amine, presents significant safety challenges in traditional batch processing due to the potential explosiveness of azide compounds and the toxicity of reagents like hydrazoic acid. prolabas.comresearchgate.net Continuous flow chemistry has emerged as a superior methodology that mitigates these risks while often improving reaction efficiency and scalability. prolabas.commt.com This approach minimizes the reaction volume at any given moment, which is a critical safety advantage when handling potentially explosive substances. acs.org

In a plausible flow synthesis of Azido-PEG4-Amine, a precursor such as a di-tosylated or di-halogenated tetraethylene glycol would be streamed from one reservoir while a solution of an azide source, like sodium azide (NaN₃), is pumped from another. prolabas.com These streams converge and pass through a heated reactor coil where the nucleophilic substitution occurs under precisely controlled temperature and residence time. This setup avoids the accumulation of large quantities of the hazardous azide product in a single vessel. acs.org

Furthermore, modern flow reactors can be integrated with in-line analytical techniques, such as Fourier-transform infrared (FTIR) spectroscopy, allowing for real-time monitoring of the reaction. mt.com This continuous analysis provides immediate data on reaction kinetics and conversion, enabling rapid optimization of conditions like temperature, flow rate, and stoichiometry. mt.com The application of flow chemistry not only makes the synthesis of azides like Azido-PEG4-Amine significantly safer but can also lead to higher yields and purity by minimizing byproduct formation through precise process control. researchgate.netvapourtec.com

Purification and Characterization Techniques for Synthetic Azido-PEG4-Amine Intermediates and Products

The successful synthesis of Azido-PEG4-Amine requires robust purification and characterization methods to ensure high purity and confirm the precise bifunctional structure essential for its applications in bioconjugation and click chemistry.

Advanced Chromatographic Methods for Purity Assessment

Multiple advanced chromatographic techniques are employed to assess the purity of Azido-PEG4-Amine and its synthetic intermediates, ensuring the removal of starting materials, reagents, and reaction byproducts. The choice of method depends on the specific impurities being targeted.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating molecules based on hydrophobicity. For Azido-PEG4-Amine, a C18 column is typically used with a mobile phase gradient, commonly consisting of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA). This method is highly effective for separating the final product from unreacted, more polar PEG precursors or other small-molecule impurities.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. researchgate.net This technique is particularly valuable for analyzing PEGylated compounds, as it can effectively detect and quantify undesirable oligomers or aggregates that may form during synthesis or storage. chromatographyonline.com Monitoring with SEC ensures the monodispersity of the final product. rsc.org

Gas Chromatography (GC): For volatile or semi-volatile compounds, GC is a viable method for purity assessment. lumiprobe.com Some commercial suppliers specify GC as the quality control method for determining the purity of Azido-PEG4-Amine, often requiring a purity level of at least 95%. lumiprobe.com

| Technique | Principle of Separation | Typical Stationary Phase | Primary Application for Azido-PEG4-Amine |

|---|---|---|---|

| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | C18 Silica (B1680970) | Separating product from starting materials and non-polymeric impurities. |

| Size-Exclusion Chromatography (SEC) | Separation based on molecular size and shape in solution. | Porous polymer or silica gel | Detecting and quantifying aggregates and oligomers. chromatographyonline.com |

| Gas Chromatography (GC) | Separation based on volatility and interaction with the stationary phase. | Polysiloxane or Polyethylene (B3416737) Glycol | Purity assessment for final product quality control. lumiprobe.com |

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous structural confirmation of Azido-PEG4-Amine, verifying the successful installation of both the azide and amine terminal groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for detailed structural elucidation.

¹H NMR: The proton NMR spectrum provides signature peaks that confirm the structure. The ethylene (B1197577) glycol backbone protons (-O-CH ₂-CH ₂-O-) typically appear as a complex multiplet around 3.6 ppm. A triplet around 3.39 ppm is characteristic of the methylene (B1212753) protons adjacent to the azide group (N₃-CH ₂-), while the protons adjacent to the terminal amine group (NH ₂-CH ₂-) would also show a distinct signal. nih.govresearchgate.net

¹³C NMR: The carbon spectrum offers further confirmation. A key signal appears around 50.6 ppm, which is characteristic of the carbon atom directly bonded to the azide functional group (N₃-C H₂-). researchgate.net The carbons of the PEG backbone resonate at approximately 70 ppm. researchgate.net

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the final product. The monoisotopic mass of Azido-PEG4-Amine (C₁₀H₂₂N₄O₄) is 262.1641 Da. nih.govuni.lu Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS) are commonly used. nih.gov The resulting spectrum will show peaks corresponding to the protonated molecule [M+H]⁺ at m/z 263.17 or other adducts like the sodium adduct [M+Na]⁺ at m/z 285.15. uni.lu

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and definitive method to verify the presence of the azide group. The azide functional group exhibits a strong, sharp, and highly characteristic antisymmetric stretching vibration band at approximately 2100 cm⁻¹. researchgate.net The absence of precursor peaks and the appearance of this distinct azide band provide clear evidence of a successful chemical transformation. researchgate.net

| Technique | Key Structural Feature | Characteristic Signal / Value |

|---|---|---|

| ¹H NMR | Protons adjacent to azide (N₃-CH₂-) | ~3.39 ppm researchgate.net |

| ¹³C NMR | Carbon adjacent to azide (N₃-C H₂-) | ~50.6 ppm researchgate.net |

| FTIR Spectroscopy | Azide (N₃) antisymmetric stretch | ~2100 cm⁻¹ researchgate.net |

| Mass Spectrometry (ESI-MS) | Protonated molecule [M+H]⁺ | m/z ~263.17 uni.lu |

Reaction Mechanisms and Reactivity Profiles of Azido Peg4 Amine

Click Chemistry Applications of the Azide (B81097) Moiety

The azide group is a key functional group for "click chemistry," a set of biocompatible reactions known for their high efficiency, selectivity, and mild reaction conditions. Azido-PEG4-Amine is frequently utilized in these reactions for bioconjugation, drug delivery, and materials science. biochempeg.comjenabioscience.com

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used click chemistry reaction that forms a stable triazole linkage between an azide and a terminal alkyne. acs.org This reaction is known for its high yields and specificity. In the context of Azido-PEG4-Amine, the azide group readily participates in CuAAC reactions. biochempeg.com

The general mechanism involves the in situ generation of a copper(I) catalyst, often from a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate. rsc.orgrsc.org A ligand, for instance, tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often used to stabilize the Cu(I) oxidation state and accelerate the reaction. rsc.org The reaction proceeds efficiently in aqueous buffers under mild conditions. nih.gov

Typical CuAAC Reaction Parameters:

| Parameter | Condition |

|---|---|

| Reactants | Azido-PEG4-Amine, Alkyne-functionalized molecule |

| Catalyst | Copper(I) source (e.g., CuSO₄ with sodium ascorbate) |

| Ligand | THPTA or TBTA |

| Solvent | Aqueous buffer (e.g., PBS) |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). confluore.comrsc.org The high ring strain of these alkynes allows them to react with azides without the need for a metal catalyst, which is advantageous for applications in living systems where copper can be toxic. thermofisher.com The reaction of Azido-PEG4-Amine with a strained alkyne also results in a stable triazole linkage. medchemexpress.com

SPAAC reactions are known for their excellent biocompatibility and fast kinetics. conju-probe.comresearchgate.net The reaction rate can be influenced by the choice of cyclooctyne (B158145) and the solvent system. acs.org For instance, aza-dibenzobicyclooctyne (DIBAC) is noted for its high reaction rate. acs.org

Comparison of CuAAC and SPAAC:

| Feature | CuAAC | SPAAC |

|---|---|---|

| Catalyst | Copper(I) | None (strain-promoted) |

| Alkyne | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |

| Biocompatibility | Potentially cytotoxic due to copper | Highly biocompatible |

| Reaction Speed | Generally fast | Can be very fast, dependent on cyclooctyne |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Azido-PEG4-Amine Conjugations

Amine Reactivity and Amide Bond Formation

The primary amine group of Azido-PEG4-Amine is a versatile functional handle that readily reacts with various electrophilic partners to form stable covalent bonds, most notably amide bonds. biochempeg.comtebubio.combroadpharm.com This reactivity is fundamental to its use as a crosslinker in bioconjugation. biochempeg.combroadpharm.com

The primary amine of Azido-PEG4-Amine undergoes efficient nucleophilic acyl substitution with activated esters, such as N-hydroxysuccinimide (NHS) esters. nanocs.netglpbio.com This reaction is widely used to conjugate Azido-PEG4-Amine to proteins, peptides, or other molecules containing a carboxylic acid that has been pre-activated as an NHS ester. creativepegworks.comthermofisher.com

The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS as a byproduct. glpbio.combiochempeg.com These reactions are typically carried out in aqueous buffers at a pH range of 7 to 8.5. nanocs.netglpbio.com At these pH levels, a sufficient concentration of the deprotonated primary amine is present to act as a nucleophile. nanocs.netglpbio.com It is important to note that the NHS ester is susceptible to hydrolysis in aqueous solutions, and this hydrolysis rate increases with pH. glpbio.comfishersci.com

A typical protocol involves dissolving the NHS ester-activated molecule and Azido-PEG4-Amine in a suitable buffer and allowing the reaction to proceed for a specific duration. nanocs.netlumiprobe.com

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are zero-length crosslinkers that facilitate the formation of an amide bond between a carboxylic acid and a primary amine. gbiosciences.com The amine group of Azido-PEG4-Amine can be coupled to a carboxyl-containing molecule using this method. broadpharm.com

The reaction mechanism involves the activation of the carboxyl group by EDC to form a highly reactive O-acylisourea intermediate. thermofisher.comthermofisher.com This intermediate can then be attacked by the primary amine of Azido-PEG4-Amine to form the desired amide bond. gbiosciences.com However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group. gbiosciences.comthermofisher.com

To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. gbiosciences.comthermofisher.com EDC reacts with the carboxyl group and NHS to form a more stable NHS ester intermediate. fishersci.comthermofisher.com This semi-stable intermediate can then react with the primary amine of Azido-PEG4-Amine to form the amide bond with higher efficiency. fishersci.comgbiosciences.com This two-step process is often performed in buffers like MES at a pH of 4.7-6.0 for the activation step, followed by reaction with the amine at pH 7.2-7.5. fishersci.com

The primary amine of Azido-PEG4-Amine can react with carbonyl compounds, specifically aldehydes and ketones, to form a Schiff base (an imine). biochempeg.combroadpharm.commedchemexpress.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon. researchgate.net The formation of the Schiff base is reversible and the reaction is often favored under weakly acidic conditions. researchgate.netrsc.org

The resulting imine bond is generally unstable and prone to hydrolysis, especially in aqueous environments. researchgate.net To form a stable secondary amine linkage, the Schiff base is typically reduced in situ using a mild reducing agent like sodium cyanoborohydride. acs.orgresearchgate.net This process is known as reductive amination. creativepegworks.comnanocs.com Aldehyde-functionalized molecules are generally more reactive towards primary amines than ketones. nanocs.com

Table of Compound Names

| Compound Name |

|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 6-Carboxyfluorescein azide |

| Azido-PEG4-Amine |

| Biotin-PEG4-alkyne |

| Desthiobiotin-PEG4-alkyne |

| N-hydroxysuccinimide (NHS) |

| Sodium ascorbate |

| Sodium cyanoborohydride |

| Tris-(benzyltriazolylmethyl)amine (TBTA) |

Carbodiimide-Mediated Couplings (e.g., EDC/NHS)

Orthogonal Reactivity and Selective Bioconjugation Strategies

Azido-PEG4-Amine is a heterobifunctional crosslinker distinguished by the presence of two chemically distinct reactive groups at opposite ends of a hydrophilic tetraethylene glycol (PEG) spacer: a primary amine (-NH₂) and an azide (-N₃). broadpharm.comlumiprobe.com The core principle governing its utility is orthogonal reactivity, which allows for the sequential or simultaneous, yet highly selective, reaction of each functional group with its respective partner without cross-reactivity. lumiprobe.com This chemoselectivity is fundamental to its application in multi-step bioconjugation, surface functionalization, and the synthesis of complex molecular architectures. explorationpub.comnih.gov

The primary amine group offers a versatile handle for covalent modification. It readily participates in nucleophilic substitution or addition reactions, most commonly forming stable amide bonds through reaction with activated carboxylic acids, such as N-hydroxysuccinimidyl (NHS) esters. windows.netnih.gov This reaction is efficient and proceeds under mild conditions, making it a favored method for labeling proteins at lysine (B10760008) residues or attaching the linker to surfaces functionalized with NHS esters. nih.govnih.gov Alternatively, the amine can be coupled to carboxylic acids using carbodiimide (B86325) chemistry (e.g., with EDC) or react with other carbonyl compounds like aldehydes and ketones. broadpharm.comacs.org

Conversely, the azide group serves as a bioorthogonal handle, meaning it is inert to the vast majority of functional groups found in biological systems but reacts specifically with a chosen partner. nih.gov This enables its use in complex biological media with minimal side reactions. The primary reactions involving the azide are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction involves the cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage. medchem101.com The reaction is known for its high yield, specificity, and favorable kinetics. units.it

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with copper catalysts, SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO). The inherent ring strain of DBCO drives the reaction with the azide group, proceeding rapidly under physiological conditions without the need for a metal catalyst. aatbio.comconju-probe.com This makes SPAAC particularly valuable for live-cell labeling and in vivo applications. nih.gov

Staudinger Ligation: This bioorthogonal reaction involves the coupling of the azide with a specifically engineered triarylphosphine. The initial adduct rearranges to form a stable amide bond, providing another route for covalent conjugation under mild, aqueous conditions. nih.govwindows.netacs.org

The orthogonal nature of the amine and azide groups allows for precise, stepwise conjugation strategies. For example, a biomolecule with an available carboxyl group can first be conjugated to the amine end of Azido-PEG4-Amine. The resulting molecule, now bearing a terminal azide, can be purified and subsequently reacted with an alkyne- or DBCO-modified protein, surface, or small molecule in a secondary ligation step. broadpharm.comnih.gov This strategic control is critical in the construction of antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles. nih.govmedchemexpress.com

| Functional Group | Reaction Partner | Common Reaction Type | Resulting Linkage | Key Features |

|---|---|---|---|---|

| Amine (-NH₂) | NHS Ester | Acylation / Nucleophilic Substitution | Amide | Efficient, rapid at neutral to slightly basic pH. windows.netnih.gov |

| Carboxylic Acid (+ EDC) | Amidation | Amide | Versatile for coupling to proteins and surfaces. acs.org | |

| Azide (-N₃) | Terminal Alkyne (+ Cu(I)) | CuAAC Click Chemistry | 1,4-Triazole | High yield and specificity, requires copper catalyst. |

| Strained Alkyne (e.g., DBCO) | SPAAC Click Chemistry | Triazole | Bioorthogonal, copper-free, fast kinetics. aatbio.comconju-probe.com | |

| Triarylphosphine | Staudinger Ligation | Amide | Bioorthogonal, forms a native amide bond. nih.govwindows.net |

Kinetic and Mechanistic Studies of Azido-PEG4-Amine Reactions

The efficiency of bioconjugation strategies utilizing Azido-PEG4-Amine is heavily dependent on the kinetics and underlying mechanisms of its constituent reactions. While specific kinetic studies on the Azido-PEG4-Amine molecule itself are not extensively published, data from closely related Azido-PEG linkers and their reaction partners provide significant insight.

Kinetics of Azide Reactions:

The kinetics of azide-alkyne cycloadditions are a subject of intensive study due to their central role in bioconjugation. SPAAC reactions, in particular, have been characterized to understand how structural and environmental factors influence reaction rates. A study investigating the SPAAC reaction between various azido-functionalized amino acids and a DBCO-PEG compound found significant differences in reaction rates. For instance, the second-order rate constant for p-azidomethyl-L-phenylalanine (which has a methylene (B1212753) spacer similar to an alkyl azide) was found to be 7-fold higher than that for p-azido-L-phenylalanine, demonstrating that the electronic environment of the azide is a critical determinant of its reactivity with DBCO. researchgate.net

Further studies on the surface modification of nanoparticles with Azide-PEG linkers reacting with DBCO-functionalized molecules have shown that the reaction kinetics follow a first-order exponential model. snmjournals.org The rate is influenced by the density of azide groups on the surface, the specific DBCO-ligand used, and the reaction medium. For example, the reaction of Azide-functionalized Feraheme nanoparticles with DBCO-Cy5.5 in PBS buffer at room temperature showed a click yield of approximately 60% after 5 hours, approaching 80% after 24 hours. snmjournals.org These findings highlight that while SPAAC is rapid, achieving high yields can still require several hours depending on the specific reactants and conditions. Photoinitiated CuAAC reactions have also been explored, with gelation of PEG-tetraalkyne and azide-functionalized polymers occurring in approximately 13.5 minutes under UV irradiation, showcasing a method for temporal control over the ligation. acs.org

Kinetics of Amine Reactions:

The reaction of the primary amine of the PEG linker with an NHS ester is generally considered a rapid and efficient process. The conjugation typically reaches completion within 30-60 minutes at room temperature or a few hours on ice, at a neutral to slightly alkaline pH (7.2-8.5). windows.net The kinetics are dependent on the concentration of the reactants and the stability of the NHS ester, which is susceptible to hydrolysis under aqueous conditions. nih.gov The high reactivity allows for swift and effective attachment of the linker to proteins or other amine-reactive substrates. nih.gov

Reaction Mechanisms:

Amine Acylation: The reaction between the primary amine of Azido-PEG4-Amine and an NHS ester proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, expelling the N-hydroxysuccinimide as a stable leaving group and forming the final, highly stable amide bond.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The mechanism of SPAAC is a [3+2] dipolar cycloaddition. It is driven by the significant ring strain (approximately 18 kcal/mol) of the cyclooctyne ring in the DBCO moiety. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile). The reaction proceeds through a concerted transition state, leading to the formation of a stable, aromatic triazole ring and relieving the ring strain. The entire process is catalyst-free. conju-probe.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The mechanism is more complex than SPAAC and involves the catalytic action of Cu(I). units.it The process is believed to begin with the formation of a copper(I) acetylide complex. Simultaneously, the azide coordinates to the copper center. This proximity and activation facilitate a stepwise cycloaddition, involving the formation of a six-membered copper-containing intermediate, which then rearranges and undergoes protonolysis to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst. nih.govunits.it

| Reaction Type | Reactants | Conditions | Kinetic Parameter / Finding | Source |

|---|---|---|---|---|

| SPAAC | Azide-functionalized nanoparticles and DBCO-Cy5.5 | PBS buffer, room temperature | Click yield of ~60% in 5 hours; ~80% in 24 hours. Follows first-order exponential kinetics. | snmjournals.org |

| SPAAC | p-azidomethyl-L-phenylalanine and DBCO-PEG | Not specified | Second-order rate constant (k) was 7-fold higher than for p-azido-L-phenylalanine. | researchgate.net |

| Amine-NHS Ester Coupling | Antibody (protein) and NHS-PEG-Azide | Room temperature | Reaction typically complete in 30-60 minutes. | windows.net |

| Photoinitiated CuAAC | PEG-tetraalkyne and azide-functionalized polymer | UV light (100 mW/cm²), 25 °C | Gel point (cross-linking) reached at ~13.5 minutes. | acs.org |

Advanced Applications of Azido Peg4 Amine in Bioconjugation and Bioactive Molecule Development

Design and Synthesis of Antibody-Drug Conjugates (ADCs) Utilizing Azido-PEG4-Amine Linkers

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. huatengsci.com The linker that connects the antibody to the payload is a critical component of an ADC, influencing its stability, solubility, and pharmacokinetic properties. huatengsci.com Azido-PEG4-Amine is frequently employed as a component in these linkers. medchemexpress.comjenkemusa.com

ADC linkers can be broadly categorized as either cleavable or non-cleavable, each with distinct mechanisms of drug release. huatengsci.com

Cleavable Linkers: These linkers are designed to be stable in the systemic circulation but are cleaved to release the cytotoxic payload upon reaching the target tumor cell. nih.gov The cleavage is often triggered by the specific conditions within the tumor microenvironment or inside the cancer cell, such as lower pH, higher concentrations of certain enzymes like cathepsins, or a higher reducing potential. nih.govlubio.ch For instance, linkers containing a valine-citrulline (Val-Cit) dipeptide are susceptible to cleavage by cathepsin B, an enzyme often overexpressed in tumor cells. medchemexpress.com The Azido-PEG4-Amine can be incorporated into such cleavable linkers to connect the antibody to the dipeptide-payload construct. medchemexpress.comiris-biotech.de This strategy allows for the release of the drug in its active form at the site of action, potentially leading to a "bystander effect" where the released drug can kill neighboring tumor cells that may not express the target antigen. huatengsci.com

Non-Cleavable Linkers: In contrast, non-cleavable linkers remain intact, and the release of the drug relies on the complete degradation of the antibody-linker-drug conjugate within the lysosome of the target cell. nih.gov This approach generally offers greater stability in circulation and may reduce off-target toxicity. huatengsci.comnih.gov The cytotoxic drug is released with the linker and a fragment of the antibody still attached. Trastuzumab emtansine (T-DM1) is an example of an ADC that utilizes a non-cleavable linker. Azido-PEG4-Amine can be used in the synthesis of non-cleavable linkers, providing a stable connection between the antibody and the cytotoxic agent. biochempeg.com

The choice between a cleavable and non-cleavable linker strategy is a critical aspect of ADC design and depends on the specific characteristics of the target antigen, the payload, and the tumor type. nih.gov

Table 1: Comparison of Cleavable and Non-Cleavable Linker Strategies in ADCs

| Feature | Cleavable Linkers | Non-Cleavable Linkers |

| Drug Release Mechanism | Enzymatic cleavage, pH sensitivity, reduction | Lysosomal degradation of the entire ADC |

| Release Site | Primarily within the target cell, can occur in the tumor microenvironment | Within the lysosome of the target cell |

| Bystander Effect | Possible, as the released drug can diffuse to nearby cells. huatengsci.com | Limited, as the drug is released intracellularly. nih.gov |

| Systemic Stability | Generally stable, but can be susceptible to premature cleavage. | High stability in circulation. nih.gov |

| Payload Requirement | Payload must be active in its released form. | Payload must retain activity with the linker and amino acid remnant attached. nih.gov |

| Example Linker Chemistry | Valine-Citrulline dipeptide, disulfide bonds, hydrazones. medchemexpress.com | Thioether bonds (e.g., in T-DM1). |

Improved solubility can lead to several benefits, including the ability to achieve higher drug-to-antibody ratios (DAR) without compromising the stability of the ADC. rsc.org The PEG spacer can also create a hydrophilic shield around the hydrophobic payload, which can modulate the pharmacokinetic properties of the ADC. sigmaaldrich.com This shielding effect can reduce nonspecific uptake by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation. jenkemusa.com Studies have shown that the length of the PEG chain can impact the pharmacokinetic profile, with longer chains generally leading to prolonged circulation times. The PEG4 spacer in Azido-PEG4-Amine provides a balance of these properties, enhancing solubility and potentially improving the pharmacokinetic profile of the resulting ADC. jenkemusa.comrsc.org

Table 2: Influence of PEG Spacers on ADC Properties

| Property | Effect of PEG Spacer Inclusion |

| Solubility | Increases solubility of hydrophobic payloads and the overall ADC. rsc.org |

| Aggregation | Reduces aggregation of the ADC. rsc.org |

| Drug-to-Antibody Ratio (DAR) | May enable higher DARs by mitigating hydrophobicity-related issues. rsc.org |

| Pharmacokinetics | Can increase circulation half-life and tumor accumulation. jenkemusa.com |

| Immunogenicity | May reduce the immunogenicity of the ADC. |

Cleavable vs. Non-Cleavable Linker Strategies

Development of Proteolysis-Targeting Chimeras (PROTACs) with Azido-PEG4-Amine Scaffolds

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. biocompare.com A typical PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ligase, and a linker that connects the two. explorationpub.com Azido-PEG4-Amine is a valuable building block for the synthesis of these linkers. medchemexpress.comsmolecule.comchemsrc.com

The linker in a PROTAC is not merely a passive connector; its length, flexibility, and chemical composition are critical determinants of the PROTAC's efficacy. explorationpub.compluto.im The linker must be long enough to allow for the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, facilitating the formation of a stable ternary complex. explorationpub.com If the linker is too short, steric hindrance may prevent the formation of this complex. Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination. explorationpub.com

The flexibility of the linker is also crucial. A flexible linker, such as the PEG4 chain in Azido-PEG4-Amine, can adopt multiple conformations, which can be advantageous in allowing the PROTAC to find an optimal orientation for ternary complex formation. creative-biolabs.com However, excessive flexibility can sometimes be detrimental. More rigid linkers can pre-organize the two ligands in a conformation that is favorable for binding, potentially increasing the potency of the PROTAC. researchgate.net The optimization of linker length and flexibility is often an empirical process that involves synthesizing and testing a library of PROTACs with varying linkers. biocompare.comcreative-biolabs.com The use of modular building blocks like Azido-PEG4-Amine simplifies the synthesis of such libraries.

The synthesis of a PROTAC involves the conjugation of two distinct ligands via a linker. The heterobifunctional nature of Azido-PEG4-Amine makes it well-suited for this purpose. broadpharm.comchemsrc.com The azide (B81097) and amine groups provide orthogonal handles for sequential conjugation reactions. For example, the amine end of Azido-PEG4-Amine can be reacted with an activated carboxylic acid on one of the ligands, followed by a click chemistry reaction between the azide end and an alkyne-modified second ligand. medchemexpress.com

This modular approach allows for the systematic variation of the target-binding ligand, the E3 ligase ligand, and the linker to optimize the properties of the PROTAC. symeres.com The development of "dual-ligand" or "trivalent" PROTACs, which may incorporate multiple copies of the ligands, represents a more advanced strategy to enhance the avidity and efficacy of protein degradation. pluto.imrsc.org The synthetic versatility offered by linkers derived from Azido-PEG4-Amine is instrumental in exploring these novel PROTAC architectures.

Linker Length and Flexibility Optimization in PROTAC Design

Functionalization of Nanomaterials and Surface Modification

The unique properties of Azido-PEG4-Amine also make it a valuable tool for the functionalization of nanomaterials and the modification of surfaces. wur.nlcd-bioparticles.net The ability to introduce both azide and amine functionalities onto a surface allows for subsequent bioorthogonal conjugation reactions.

For example, the amine group of Azido-PEG4-Amine can be used to attach the molecule to a surface that has been activated with N-hydroxysuccinimide (NHS) esters. nih.gov This leaves the azide group exposed on the surface, which can then be used to immobilize biomolecules containing a reactive alkyne group via click chemistry. wur.nlresearchgate.net This two-step process provides a high degree of control over the surface chemistry and allows for the specific and covalent attachment of proteins, peptides, or other molecules. wur.nlnih.gov

The PEG4 spacer in this context serves to increase the hydrophilicity of the surface and acts as a flexible tether, which can improve the accessibility of the immobilized biomolecule for interaction with its target. nih.gov This strategy has been employed in the development of biosensors, targeted drug delivery systems using nanoparticles, and for studying protein-protein interactions on surfaces. nih.govresearchgate.net

Preparation of PEGylated Nanoparticles for Drug Delivery

Azido-PEG4-Amine and its derivatives are instrumental in the surface modification of nanoparticles to create sophisticated drug delivery systems. The process often involves "PEGylation," the attachment of polyethylene (B3416737) glycol chains, to improve the pharmacokinetic properties of nanoparticles, such as enhanced stability, increased circulation time, and reduced immunogenicity.

In a common strategy, nanoparticles with surface functional groups like primary amines or NHS esters are used as a starting point. For instance, magnetic beads or gold nanoparticles (AuNPs) functionalized with NHS esters can be reacted with the amine group of Azido-PEG4-Amine or similar linkers like DBCO-PEG4-amine. axispharm.comresearchgate.net This reaction results in a nanoparticle surface decorated with azide or alkyne functionalities, ready for subsequent "click" chemistry conjugation with a drug molecule or targeting ligand that has a complementary alkyne or azide group. researchgate.net This method allows for the covalent attachment of bioactive molecules directly from cell lysate, streamlining the workflow by forgoing complex purification steps. researchgate.net The PEG4 spacer in the linker serves to increase the distance between the nanoparticle surface and the attached molecule, which can improve the molecule's activity. nih.gov

Table 1: Nanoparticle Functionalization Strategy

| Step | Reagents/Components | Purpose | Outcome |

|---|---|---|---|

| 1. Surface Activation | Nanoparticles (e.g., AuNPs, Magnetic Beads) with NHS-esters | Provide reactive sites for linker attachment. | NHS-functionalized nanoparticles. researchgate.net |

| 2. Linker Conjugation | Azido-PEG4-Amine or DBCO-PEG4-Amine | Introduce bioorthogonal "handles" (azide or alkyne groups) onto the nanoparticle surface via the PEG spacer. axispharm.comresearchgate.net | Azide- or DBCO-functionalized nanoparticles. researchgate.net |

| 3. Bioactive Molecule Attachment | Azide- or Alkyne-tagged drug/protein | Covalently link the therapeutic or targeting agent to the nanoparticle via click chemistry (e.g., SPAAC). researchgate.net | Bioactive, PEGylated nanoparticles ready for drug delivery applications. axispharm.com |

Surface Functionalization of Biomaterials and Biosensors

The ability to introduce specific chemical functionalities onto surfaces is critical for developing advanced biomaterials and highly sensitive biosensors. Azido-PEG4-Amine and its derivatives are used to modify surfaces to enhance biocompatibility, reduce non-specific protein adsorption, or immobilize capture molecules. smolecule.com

For biomaterials, such as medical implants or tissue engineering scaffolds, surface modification is key to controlling biological interactions. google.com The amine group of Azido-PEG4-Amine can be used to attach the linker to surfaces containing carboxylic acid groups, while the azide group provides a point for further modification. biochempeg.com For example, a PVC surface can be modified with a polymer bearing amine groups, which are then reacted with an NHS ester derivative of Azido-PEG4 (Azido-dPEG4-NHS) to create an azide-functionalized surface. nih.gov This azide "anchor" can then be used to specifically attach other molecules, such as antimicrobial peptides modified with a DBCO group, via copper-free click chemistry. nih.gov

In the field of biosensors, this linker facilitates the stable and oriented immobilization of biorecognition elements (e.g., antibodies, enzymes, nucleic acids) onto sensor surfaces like gold electrodes or nanoparticles. mdpi.com For instance, a glassy carbon electrode (GCE) can be modified by electrografting with 4-azidobenzene diazonium salt to create an azide-terminated surface. mdpi.com This surface can then be used to immobilize alkyne-functionalized molecules, such as phthalocyanines, for the electrochemical detection of analytes like hydrazine. mdpi.com The well-defined and stable monolayer formed through this click chemistry approach helps to improve the sensitivity and reliability of the biosensor.

Peptide and Protein Conjugation through Site-Specific Ligation

PEGylation, the covalent attachment of PEG chains to proteins and peptides, is a widely used strategy to improve the therapeutic properties of protein-based drugs. mdpi.comucl.ac.be Site-specific PEGylation is particularly desirable as it produces homogeneous products with preserved biological activity, unlike random conjugation methods that can lead to a loss of function. uni-konstanz.defrontiersin.org

Strategies for Site-Specific Protein PEGylation

Azido-PEG4-Amine is a key component in strategies that leverage bioorthogonal chemistry for site-specific protein modification. A powerful approach involves the genetic incorporation of a non-natural amino acid containing an azide or alkyne group into a specific site in the protein's sequence. mdpi.comnih.gov

One such amino acid is para-azidophenylalanine. uni-konstanz.denih.gov It can be incorporated into a protein at a desired position in response to a unique codon (e.g., the amber stop codon, TAG) during protein synthesis in an appropriate expression system like yeast or E. coli. uni-konstanz.de The resulting protein now has a unique, chemically reactive azide handle at a single, predetermined site. This azido-protein can then be selectively reacted with an alkyne-derivatized PEG molecule via a copper-catalyzed or strain-promoted [3+2] cycloaddition reaction. uni-konstanz.denih.gov This method ensures that a single PEG molecule is attached at a specific location, minimizing interference with the protein's active or binding sites and yielding a well-defined, homogeneous PEGylated protein. mdpi.comuni-konstanz.de

Another strategy targets free cysteine residues. A protein can be engineered to have a single, accessible cysteine. This thiol group is first reacted with a maleimide (B117702) compound containing an alkyne moiety. Subsequently, an azide-functionalized PEG, such as one derived from Azido-PEG4-Amine, is attached via a click reaction. frontiersin.org

Table 2: General Scheme for Site-Specific Protein PEGylation

| Method | Key Steps | Advantage | Reference |

|---|---|---|---|

| Unnatural Amino Acid Incorporation | 1. Site-directed mutagenesis to introduce a unique codon (e.g., TAG).2. Protein expression in a host containing an engineered tRNA/tRNA-synthetase pair and an azide-containing amino acid (e.g., para-azidophenylalanine).3. Reaction of the azido-protein with an alkyne-PEG via click chemistry. | High specificity, allows PEGylation at virtually any site. | nih.gov, uni-konstanz.de |

| Cysteine-Maleimide Chemistry | 1. Engineer a protein to have a single surface-exposed cysteine.2. React the cysteine's thiol group with an alkyne-maleimide linker.3. React the alkyne-tagged protein with an azide-PEG via click chemistry. | Utilizes native amino acid chemistry, though requires protein engineering. | mdpi.com, frontiersin.org |

| N-Terminal Modification | 1. Utilize the lower pKa of the N-terminal α-amino group for selective reaction at a specific pH.2. Enzymatic transfer of non-natural amino acids with azide groups to the N-terminus. | Targets a unique position in the protein without internal sequence modification. | frontiersin.org, ucl.ac.be |

Synthesis of Peptidyl-tRNA Mimics

The study of protein synthesis at the ribosome often requires stable mimics of peptidyl-tRNAs, which are inherently prone to hydrolysis. nih.gov Azido-PEG4-Amine chemistry plays a role in novel synthetic routes to these crucial research tools. A key development is the metal-free diazotransfer reaction that can selectively convert a primary aliphatic amino group on a peptidyl-RNA conjugate into an azide. d-nb.inforesearchgate.netmedchemexpress.eu

This conversion is achieved using reagents like fluorosulfuryl azide (FSO2N3), which quantitatively transforms the terminal primary amino group (Nα) of the peptide portion into an azide without affecting the amino groups on the RNA nucleobases. nih.govd-nb.info The resulting azido-peptidyl-RNA is a versatile intermediate. It can undergo a traceless Staudinger ligation with a phosphine-thioester to extend the peptide chain, forming a native amide bond. d-nb.inforesearchgate.net This approach overcomes limitations of other methods and allows for the synthesis of a wider variety of peptidyl-tRNA mimics, which are essential for structural and functional studies of the ribosome. nih.govresearchgate.net

Nucleic Acid Modification and Labeling

The targeted chemical modification and labeling of RNA are essential for studying its structure, function, and interactions. The challenge lies in achieving selective reactions on the fragile RNA molecule without damaging its integrity. d-nb.info

Amine-to-Azide Conversion on Native RNA for Tagging

A significant advance in RNA chemistry is the ability to selectively convert native primary aliphatic amino groups into azides. d-nb.infomedchemexpress.eu Certain post-transcriptional modifications in tRNA, such as 3-(3-amino-3-carboxypropyl)uridine (B1195333) (acp³U), contain such an amino group. researchgate.netresearchgate.net Researchers have developed a metal-free diazotransfer reaction using fluorosulfuryl azide (FSO2N3) that quantitatively converts this amino group to an azide group. d-nb.inforesearchgate.net This reaction is highly selective for the aliphatic amine, leaving the amino groups of the canonical nucleobases (A, C, G) untouched. d-nb.infomedchemexpress.eu

The resulting azide-modified RNA serves as a platform for bioorthogonal reactions. researchgate.net For example, an alkyne-containing reporter molecule, such as desthiobiotin-PEG4-alkyne, can be attached via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This allows for the specific tagging and subsequent affinity purification of tRNAs containing these modifications from a complex mixture of cellular RNAs, enabling further study of their physiological roles. d-nb.inforesearchgate.net This amine-to-azide conversion strategy adds a new dimension to the targeted chemical manipulation and analysis of diverse RNA species. medchemexpress.eu

Biotinylation and Fluorescent Labeling of Nucleic Acids

The dual functionality of Azido-PEG4-Amine is leveraged in the modification of nucleic acids for detection and purification. While Azido-PEG4-Amine itself is not directly used for biotinylation or fluorescent labeling, its principles are embodied in related bifunctional molecules that incorporate biotin (B1667282) or a fluorophore. For instance, a compound like Biotin-PEG4-azide, which has a biotin molecule attached to a PEG spacer with a terminal azide, is used to label alkyne-modified nucleic acids via click chemistry. lumiprobe.comchempep.com This process is valuable in various research applications, including hybridization assays and microarray-based analyses. chempep.com

The general strategy involves the incorporation of a nucleotide modified with a reactive handle, such as an alkyne group, into the nucleic acid strand during synthesis. Subsequently, an azide-containing reporter molecule, like a fluorescent dye-azide or biotin-azide, is covalently attached through a click reaction. biosynth.com This method allows for the specific and efficient labeling of DNA and RNA for use in techniques like flow cytometry and microscopy. biosynth.com

Table 1: Examples of Reagents for Nucleic Acid Labeling via Click Chemistry

| Reagent Type | Example Compound | Reactive Groups | Application |

| Biotinylation | Biotin-PEG4-azide | Biotin, Azide | Attaches biotin to alkyne-modified nucleic acids for purification or detection. lumiprobe.comchempep.com |

| Fluorescent Labeling | FAM azide (5-isomer) | Fluorescein, Azide | Adds a fluorescent tag to alkyne-modified nucleic acids for imaging. lumiprobe.com |

| Fluorescent Labeling | Cyanine3 azide | Cyanine3 dye, Azide | Adds a fluorescent tag to alkyne-modified nucleic acids for imaging. lumiprobe.com |

Hydrogel and Polymer Network Formation

The principles of click chemistry, central to the utility of Azido-PEG4-Amine, are extensively applied in the formation of hydrogels and polymer networks for biomedical applications.

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. rsc.org Click chemistry, particularly the reaction between azides and alkynes, provides a highly efficient and bioorthogonal method for crosslinking polymer chains to form stable hydrogel structures. nih.gov This approach has been used with various polymers, including synthetic ones like polyethylene glycol (PEG) and natural ones like alginate. rsc.orgnih.gov

In a typical application, a polymer backbone, such as alginate, is first functionalized with azide groups. This can be achieved by reacting the carboxylic acid groups on the alginate with Azido-PEG4-Amine using carbodiimide (B86325) chemistry (EDC/sNHS). nih.gov The resulting azide-modified alginate can then be crosslinked by adding a molecule containing multiple alkyne groups, such as a dibenzocyclooctyne (DBCO) derivative, through a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. nih.govnih.gov This method avoids the need for potentially toxic copper catalysts, making it suitable for biomedical applications. chempep.com

A significant advantage of using click chemistry for hydrogel formation is the ability to precisely control the material's properties. The mechanical strength and gelation time of the hydrogel can be tuned by varying the concentration of the crosslinking agent or the density of the reactive azide and alkyne groups on the polymer chains. rsc.orgnih.gov

For example, in a study using azide-modified alginate, increasing the concentration of a tetrabicyclononyne (tBCN) crosslinker resulted in faster gelation times. nih.gov Specifically, a 0.90 mM tBCN concentration led to gelation in approximately 5 minutes, while a lower concentration of 0.22 mM extended the gelation time to 30 minutes. nih.gov This tunability allows for the creation of hydrogels with properties tailored for specific applications, such as injectable systems for drug delivery or scaffolds for tissue engineering. nih.gov The rheological properties, such as the storage modulus (G′) and loss modulus (G″), which define the viscoelastic nature of the hydrogel, can also be precisely controlled through this crosslinking chemistry. rsc.org

Table 2: Impact of Crosslinker Concentration on Alginate Hydrogel Gelation Time

| tBCN Crosslinker Concentration (mM) | Gelation Time (minutes) | Outcome |

| 0.90 | 5 | Efficiently cross-linked 2% w/v alginate solution. nih.gov |

| 0.45 | Not specified, but longer than 5 min | Efficiently cross-linked 2% w/v alginate solution. nih.gov |

| 0.22 | 30 | Efficiently cross-linked 2% w/v alginate solution. nih.gov |

| 0.11 | Did not produce gel | Insufficient crosslinking. nih.gov |

Preclinical Research and in Vitro/in Vivo Studies Involving Azido Peg4 Amine Conjugates

Evaluation of Conjugate Stability and Degradation Pathways

Linker Chemistry and Stability: The choice of cleavable linker chemistry, which is often attached to the Azido-PEG4-Amine construct, dictates the drug-release mechanism and stability. For instance, ester bonds are susceptible to hydrolysis and may have a shorter half-life in human serum, whereas amide bonds are significantly more stable. nih.gov Hydrazone linkers are designed to be acid-labile, remaining stable at the physiological pH of blood (pH 7.4) but cleaving in the acidic environments of tumors or intracellular compartments like endosomes and lysosomes. nih.govmdpi.com

Table 1: Comparative Stability of Linker Chemistries Used in Drug Conjugates This table illustrates the relative stability of different chemical bonds often used in conjunction with linkers like Azido-PEG4-Amine to attach therapeutic payloads. The stability directly impacts when and where the active drug is released.

| Linker Type | Cleavage Mechanism | Relative Half-Life in Serum | Primary Cleavage Site | Reference(s) |

| Ester | Hydrolysis by esterases | Short (~2 hours) | Systemic circulation, cells | nih.gov |

| Amide | Proteolytic enzymes | Long (~48+ hours) | Primarily intracellular | nih.gov |

| Hydrazone | pH-dependent hydrolysis | Stable at pH 7.4, labile at pH < 6.5 | Acidic tumor microenvironment, endosomes, lysosomes | nih.govmdpi.com |

| Val-Cit Dipeptide | Enzymatic (Cathepsin B) | Stable in circulation | Lysosomes | |

| Thioether (non-cleavable) | Proteolytic degradation of antibody | Very Long | Lysosomes (releases drug with amino acid appendage) | nih.govnih.gov |

Assessment of Biocompatibility and Immunogenicity

While PEGylation is a widely used strategy to improve the biocompatibility of therapeutics, it is not without immunological challenges. creativepegworks.com The body can, in some cases, generate anti-PEG antibodies (typically IgM and IgG), which can lead to an "accelerated blood clearance" (ABC) phenomenon upon subsequent administrations. nih.govmdpi.comnih.gov This response can reduce the therapeutic's circulation half-life and increase its uptake by the liver and spleen. nih.gov

Factors Influencing Immunogenicity: Several characteristics of the PEGylated conjugate can influence the development of an immune response. The density of PEG on a nanoparticle's surface is a key factor; some studies show that a higher density of PEGylation can attenuate the accelerated clearance effect. nih.gov The molecular weight of the PEG chain and its terminal functional groups also contribute to its immunogenic potential. mdpi.commdpi.com Interestingly, research indicates that even individuals never treated with PEGylated drugs may have pre-existing anti-PEG antibodies, likely from exposure to PEG in cosmetics and other consumer products. nih.govmdpi.com

Despite these concerns, PEG is generally considered to have low immunogenicity and is well-tolerated. mdpi.comcreativepegworks.com In a study involving azide-alginate hydrogels cross-linked via a PEG linker, intramuscular injection in mice elicited only a mild host response with no signs of systemic toxicity in major organs after four weeks, demonstrating good biocompatibility. nih.gov

Table 2: Factors Influencing the Immunogenicity of PEGylated Conjugates

| Factor | Observation | Potential Outcome | Reference(s) |

| PEG Density | Higher surface density of PEG can reduce clearance by splenic B cells. | Attenuated ABC phenomenon. | mdpi.comnih.gov |

| PEG Molecular Weight | Less significant impact at lower molecular weights (e.g., 2-5 kDa). | Comparable ABC phenomenon across different low MW PEGs. | mdpi.com |

| Terminal Group | The chemical group at the end of the PEG chain influences immunogenicity. | Can trigger or reduce antibody formation. | mdpi.com |

| Previous Exposure | Pre-existing anti-PEG antibodies can be present in patients. | Increased risk of ABC phenomenon and reduced efficacy. | mdpi.com |

Cellular Uptake and Intracellular Localization Studies

For a conjugate to be effective, it must not only reach the target tissue but also be internalized by the target cells. The use of Azido-PEG4-Amine in constructing conjugates allows for the attachment of targeting ligands that facilitate this process, often through receptor-mediated endocytosis. proquest.comnih.gov

Mechanisms of Uptake: PEGylated nanoparticles and conjugates can enter cells through various energy-dependent pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.gov Studies with PLL-g-PEG-DNA nanoparticles showed that they enter cells via multiple pathways and accumulate in the perinuclear region after several hours. nih.gov In one study, a peptide-drug conjugate constructed using an Azido-PEG4-linker was shown to internalize into cancer cells within very short contact times (15 minutes). cnr.it

The Role of PEG in Uptake and Localization: The presence of PEG on a nanoparticle's surface can have conflicting effects. While it shields the particle from the immune system, it can also reduce uptake by cancer cells. nih.govmedcraveonline.com This creates a trade-off between long circulation and efficient intracellular delivery. nih.govmedcraveonline.com The characteristics of the PEG layer are critical; studies with gold nanoparticles found that shorter PEG chains and lower grafting densities led to higher cellular uptake. medcraveonline.com Once inside the cell, PEGylation can improve transport through the crowded cytoplasm by reducing non-specific adhesion to intracellular components, potentially enhancing delivery to the nucleus. nih.gov The intracellular fate can vary by cell type, with conjugates sometimes being initially trapped in cytosolic vesicles before localizing to other compartments like the nucleus or cytoplasm. cnr.it

Table 3: Effect of PEG Characteristics on Nanoparticle Uptake by Cancer Cells Data derived from a study on 50 nm gold nanoparticles (GNPs) in HeLa, MDA-MB-231, and MCF-7 cell lines. Uptake is normalized to non-PEGylated GNPs.

| PEG Chain Length (MW) | Grafting Density | Relative Cellular Uptake | Protein Adsorption | Reference(s) |

| 2kDa | Low (1 PEG/2 nm²) | Higher | Higher | medcraveonline.com |

| 2kDa | High (1 PEG/nm²) | Lower | Lower | medcraveonline.com |

| 5kDa | Low (1 PEG/2 nm²) | Higher | Higher | medcraveonline.com |

| 5kDa | High (1 PEG/nm²) | Lower | Lower | medcraveonline.com |

Pharmacokinetic and Pharmacodynamic Profiling of Azido-PEG4-Amine Derived Therapeutics

A primary reason for using PEG linkers like Azido-PEG4-Amine is to favorably alter the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a therapeutic agent. jenkemusa.comresearchgate.net

Pharmacokinetics (PK): PEGylation increases the hydrodynamic size of a molecule, which prolongs its circulation time by reducing renal clearance. researchgate.netwikipedia.org This is particularly beneficial for small peptides, which are typically cleared from the body in minutes. researchgate.net The PEG chain also shields the attached drug or protein from enzymatic degradation and recognition by the immune system, further extending its plasma half-life. wikipedia.orgresearchgate.net The resulting benefits include a longer residence time in the body, which can lead to greater accumulation at the target site. nih.gov However, the charge of the final conjugate can also affect its disposition; for example, reducing the positive charge of an enzyme via chemical modification has been shown to decrease renal filtration. researchgate.net

Pharmacodynamics (PD): By improving PK, PEGylation can significantly enhance pharmacodynamics. A longer circulation half-life allows for sustained exposure of the target tissue to the therapeutic, potentially leading to a more potent and durable effect. researchgate.net For ADCs, the linker can influence the rate of payload release, which in turn affects the in vitro cytotoxicity and in vivo efficacy. jenkemusa.comnih.gov However, the addition of a PEG moiety can sometimes reduce the binding affinity of the therapeutic for its target receptor, which must be balanced against the gains in stability and circulation time. researchgate.net

Table 4: General Pharmacokinetic Effects of PEGylation

| Pharmacokinetic Parameter | Effect of PEGylation | Mechanism | Reference(s) |

| Circulation Half-Life | Increased | Increased hydrodynamic size, reduced renal clearance. | nih.govresearchgate.netwikipedia.org |

| Plasma Clearance | Decreased | Shielding from immune cells and proteolytic enzymes. | researchgate.netresearchgate.net |

| Immunogenicity/Antigenicity | Reduced | Masking of epitopes on the protein/drug surface. | wikipedia.orgresearchgate.net |

| Aqueous Solubility | Increased | Hydrophilic nature of the PEG polymer. | researchgate.netwikipedia.org |

Efficacy Studies in Disease Models (e.g., Cancer, Infectious Diseases)

The ultimate goal of creating conjugates with Azido-PEG4-Amine is to improve therapeutic efficacy in treating diseases like cancer. Preclinical studies in various disease models have demonstrated the potential of this approach.

In Vitro Efficacy (Cytotoxicity): In vitro studies are crucial for determining the potency of a conjugate. For example, a trastuzumab-MMAE ADC constructed using a chemo-enzymatic method involving a PEG4 linker demonstrated significant cytotoxicity against HER2-positive cancer cell lines, with IC50 values in the picomolar range. researchgate.net In another study, a dual-drug conjugate designed for prostate cancer released its cytotoxic payloads upon exposure to prostate-specific antigen (PSA) and exhibited concentration-dependent cytotoxicity against prostate cancer cells. acs.org The efficacy of such conjugates is often significantly higher than the unconjugated drug, especially in drug-resistant cell lines. nih.gov An optimized antibody-nanogel conjugate showed significantly higher cytotoxicity compared to a standard ADC, which was attributed to its much higher drug-to-antibody ratio. nih.gov

In Vivo Efficacy: In vivo studies in animal models provide evidence of a conjugate's real-world potential. A theranostic small-molecule drug conjugate for prostate cancer showed significantly higher uptake in PSMA-positive tumors compared to PSMA-negative tumors in a PET/CT imaging study, demonstrating successful targeting. proquest.com An antibody-drug conjugate targeting the LGR5 protein, developed for neuroblastoma and using an Azido-PEG4-Amine linker in its synthesis, showed antitumor activity in preclinical models. broadpharm.com Furthermore, a novel "antibody-ADC click" strategy, which uses bioorthogonal chemistry to achieve dual-receptor targeting in vivo, was shown to outperform conventional ADC monotherapy in preclinical cancer models, including those designed to mimic ADC resistance. biorxiv.org This highlights how advanced conjugation strategies enabled by linkers like Azido-PEG4-Amine can overcome clinical challenges.

Table 5: Representative In Vitro Efficacy of Conjugates in Cancer Cell Lines

| Conjugate Type | Target/Cell Line | Key Finding | Measurement (IC50) | Reference(s) |

| Trastuzumab-MMAE ADC | HER2+ / BT-474 Cells | High potency against HER2-positive cells. | 89.0 pM | researchgate.net |

| Trastuzumab-MMAE ADC | HER2+ / SK-BR-3 Cells | High potency against HER2-positive cells. | 21.7 pM | researchgate.net |

| Doxorubicin-Peptide Conjugate (Amide Linker) | Breast Cancer / MDA-MB-435 | Selective uptake by cancer cells vs. non-cancerous cells. | 18.6–19.1 μM | nih.gov |

| Doxorubicin-Peptide Conjugate (Ester Linker) | Breast Cancer / MDA-MB-435 | Higher cytotoxicity compared to amide-linked version. | 0.9–1.5 μM | nih.gov |

Future Directions and Emerging Research Avenues for Azido Peg4 Amine

Integration with Advanced Bioorthogonal Chemistries

The azide (B81097) moiety of Azido-PEG4-Amine is a key functional group for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. lumiprobe.combiosyntan.de While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a standard method, research is increasingly focusing on catalyst-free alternatives to mitigate concerns about copper cytotoxicity, especially in living systems. aatbio.comchempep.com

One major area of development is the expanded use of strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.compharmaffiliates.compharmaffiliates.com This reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides without the need for a metal catalyst. aatbio.comchempep.commedchemexpress.compharmaffiliates.comtebubio.combroadpharm.combiochempeg.combroadpharm.com The development of novel strained alkynes with even faster reaction kinetics is an active area of research.

Another promising frontier is the inverse-electron-demand Diels-Alder (iEDDA) reaction. conju-probe.com This involves the reaction of a tetrazine with a strained alkene, like trans-cyclooctene (B1233481) (TCO). conju-probe.com Linkers incorporating tetrazines, such as Tetrazine-PEG4-amine, are being developed to leverage the exceptionally fast kinetics of this bioorthogonal reaction, which is significantly faster than SPAAC. conju-probe.commedchemexpress.comruixibiotech.com The creation of hybrid linkers that combine the features of Azido-PEG4-Amine with tetrazine functionalities could offer multi-step, orthogonal conjugation strategies.